molecular formula C9H8F3NO3S B052374 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid CAS No. 115957-22-7

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

Cat. No.: B052374
CAS No.: 115957-22-7
M. Wt: 267.23 g/mol
InChI Key: LAPSEFLUNMVPQL-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid is an organic compound that features a thiophene ring and a trifluoroacetamido group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors.

    Introduction of the Trifluoroacetamido Group: This step usually involves the reaction of the thiophene derivative with trifluoroacetic anhydride in the presence of a base.

    Formation of the Propanoic Acid Moiety: This can be done by reacting the intermediate with a suitable carboxylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoroacetamido group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoroacetamido group could enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)butanoic acid
  • 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)pentanoic acid

Uniqueness

The unique combination of the thiophene ring and the trifluoroacetamido group in 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid might confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-5(4-7(14)15)6-2-1-3-17-6/h1-3,5H,4H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPSEFLUNMVPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382436
Record name 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115957-22-7
Record name 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115957-22-7
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